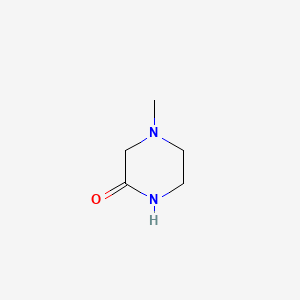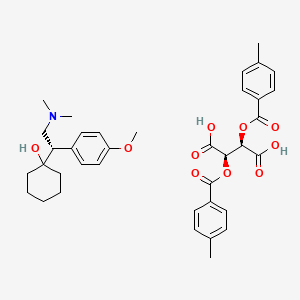
4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H3F3N4. It has a molecular weight of 188.11 .
Synthesis Analysis
The synthesis of derivatives of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile has been reported in the literature . For instance, various derivatives of 4-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-arylpyrimidine-5-carbonitrile were prepared using a three-step procedure .
Molecular Structure Analysis
The molecular structure of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 2-position with a trifluoromethyl group, at the 4-position with an amino group, and at the 5-position with a carbonitrile group .
Scientific Research Applications
Antitubercular Agents
4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile: derivatives have been synthesized and evaluated for their potential as antitubercular agents. These compounds have shown activity against the Mycobacterium tuberculosis strain H37Rv. The derivatives were tested for their minimum inhibitory concentration (MIC) and exhibited promising results, with some compounds showing better activity under low oxygen conditions .
Molecular Docking Studies
The compound has been used in molecular docking studies to understand its interaction with mycobacterial enoyl-ACP reductase (InhA). This enzyme is a key target in the development of new antitubercular drugs. The docking studies provide insights into the mechanism of action and can guide lead optimization for enhanced drug efficacy .
Synthesis of Fluoro-rich Compounds
The compound serves as a precursor in the synthesis of fluoro-rich pyrimidine derivatives. These fluorinated compounds are of interest due to their enhanced biological activity and potential pharmaceutical applications. The synthesis involves a multi-step procedure to introduce various aryl groups .
Anticancer Activity
Pyrimidine derivatives, including those derived from 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile , have been explored for their anticancer properties. Research indicates that these compounds can induce cell death by apoptosis and inhibit enzymes like CDK, which are involved in cell cycle regulation .
Structural Characterization
The compound has been used to obtain researchable single crystals for X-ray crystallography. This structural characterization is crucial for understanding the compound’s properties and for modeling other related compounds in the group .
Chemical Intermediates
4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile: is also valuable as a chemical intermediate in various synthetic pathways. It is used to prepare more complex molecules for further research and development in pharmaceuticals and material science .
Safety And Hazards
Safety data for 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
The future directions for research on 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile and its derivatives could involve further exploration of their potential as ATP mimicking tyrosine kinase inhibitors of EGFR . Additionally, more research could be conducted to better understand the physical and chemical properties of this compound, as well as its safety and hazards .
properties
IUPAC Name |
4-amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)5-12-2-3(1-10)4(11)13-5/h2H,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFXQMOBTKMHNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511815 |
Source


|
| Record name | 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |
CAS RN |
943-25-9 |
Source


|
| Record name | 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

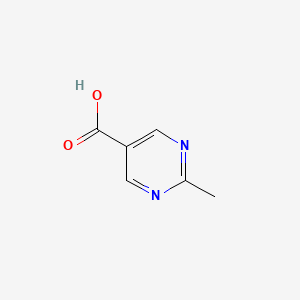
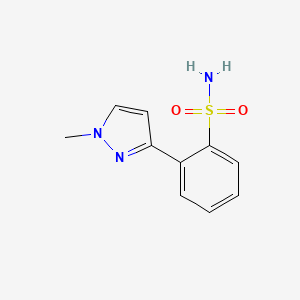

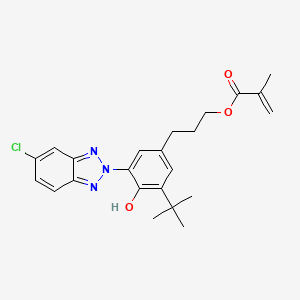

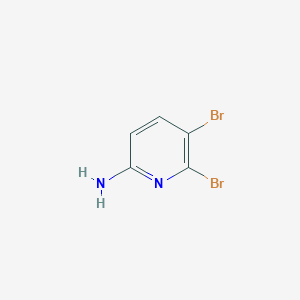
![Benzenecarboximidamide, N-[(ethoxycarbonyl)oxy]-](/img/structure/B1314280.png)


